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molecular formula C8H4F3NO2S B1303370 4-(Trifluoromethylsulfonyl)benzonitrile CAS No. 312-21-0

4-(Trifluoromethylsulfonyl)benzonitrile

Cat. No. B1303370
M. Wt: 235.19 g/mol
InChI Key: UHCGSMMNICMDIX-UHFFFAOYSA-N
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Patent
US06162942

Procedure details

Under an atmosphere of nitrogen, a mixture of 4 g of bis-triphenylphosphine-nickel dichloride, 3 g of triphenylphosphine and 100 ml of MEK was stirred at room temperature for 10 minutes. 1.2 g of activated zinc powder were then added, and the reaction mixture was stirred at 70° C. for 30 minutes. Following this, the mixture was allowed to cool to 25° C., and a solution of 92 g of 4-chloro-trifluoromethanesulphonylbenzene in 50 ml of MEK was added dropwise. The mixture was stirred for 10 minutes, 18.5 g of sodium cyanide were then added and the reaction mixture was stirred at from 65 to 70° C. for 20 h. The conversion after this period of time was greater than 98% (GC). After cooling to RT, the mixture was filtered, the solid filter residue was washed 2× with 30 ml of MEK each time and the combined organic phases were concentrated under reduced pressure. Fractionation under reduced pressure via a 30 cm Vigreux column and heated distillation bridge gave 76 g (85% of theory) of 4-trifluoromethanesulphonylbenzonitrile as a white solid (boiling point at 0.2 mbar: 115° C.). A formation of coupling products was not observed.
[Compound]
Name
bis-triphenylphosphine nickel dichloride
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
18.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]([F:14])([F:13])[F:12])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[C-:15]#[N:16].[Na+]>C(C(C)=O)C.[Zn].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:12][C:11]([F:14])([F:13])[S:8]([C:5]1[CH:6]=[CH:7][C:2]([C:15]#[N:16])=[CH:3][CH:4]=1)(=[O:10])=[O:9] |f:1.2|

Inputs

Step One
Name
bis-triphenylphosphine nickel dichloride
Quantity
4 g
Type
reactant
Smiles
Name
Quantity
3 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
92 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Three
Name
Quantity
18.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 70° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at from 65 to 70° C. for 20 h
Duration
20 h
WAIT
Type
WAIT
Details
The conversion after this period of time was
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
FILTRATION
Type
FILTRATION
Details
the solid filter residue
WASH
Type
WASH
Details
was washed 2× with 30 ml of MEK each time
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phases were concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
Fractionation under reduced pressure via a 30 cm Vigreux column and heated
DISTILLATION
Type
DISTILLATION
Details
distillation bridge

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(S(=O)(=O)C1=CC=C(C#N)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 76 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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